5-Chloro-2-phenylpyrimidine-4-carboxylic acid chemical structure
5-Chloro-2-phenylpyrimidine-4-carboxylic acid chemical structure
This guide provides an in-depth technical analysis of 5-Chloro-2-phenylpyrimidine-4-carboxylic acid , a versatile heterocyclic scaffold used in medicinal chemistry for the development of kinase inhibitors, antifungal agents, and GPCR ligands.
Scaffold Architecture & Synthetic Utility in Drug Discovery
Executive Summary
5-Chloro-2-phenylpyrimidine-4-carboxylic acid represents a "privileged structure" in medicinal chemistry. Its value lies in its orthogonal reactivity: the C4-carboxylic acid serves as a soluble handle for peptidomimetic coupling, the C5-chloride provides a site for palladium-catalyzed cross-coupling (Suzuki/Stille), and the C2-phenyl group offers a stable lipophilic anchor for hydrophobic pocket engagement. This guide details the synthesis, physicochemical profile, and experimental reactivity of this core.
Structural Anatomy & Physicochemical Profile
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 5-Chloro-2-phenylpyrimidine-4-carboxylic acid
-
Molecular Formula:
-
Molecular Weight: 234.64 g/mol
-
Key Functionalities:
-
Pyrimidine Core: Electron-deficient heteroaromatic system.
-
C5-Chlorine: Steric blocker and handle for cross-coupling; less reactive toward
than C2/C4/C6 positions, requiring specific catalytic activation. -
C2-Phenyl: Provides
stacking interactions (e.g., with Phenylalanine gates in kinases).
-
Computed Physicochemical Properties
| Property | Value (Predicted) | Implication for Drug Design |
| cLogP | ~2.5 - 2.8 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Acid) | ~3.1 - 3.5 | Stronger acid than benzoic acid due to the electron-withdrawing pyrimidine ring. |
| TPSA | ~65 | Favorable for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 (COOH) | Modifiable via amidation. |
| H-Bond Acceptors | 3 (N1, N3, C=O) | Critical for hinge-binding in kinase domains. |
Synthetic Pathways
The most robust industrial route to 5-functionalized pyrimidine-4-carboxylic acids utilizes Mucochloric Acid as a C3-synthon. This method avoids the use of unstable intermediates and proceeds via a condensation-cyclization mechanism.
The Mucochloric Acid Route
This protocol relies on the condensation of Benzamidine (providing the N-C-N fragment and the phenyl group) with Mucochloric Acid (providing the C-C-C backbone and the halogen).
Reaction Logic
-
Base-Mediated Condensation: Under basic conditions, benzamidine attacks the aldehyde form of mucochloric acid.
-
Cyclization: The intermediate undergoes ring closure and dehydration.
-
Regioselectivity: The reaction specifically yields the 4-carboxylic acid isomer due to the electronic polarization of the mucochloric acid precursor.
Visualization of Synthesis (Graphviz)
Figure 1: Retrosynthetic assembly of the core scaffold via the Mucochloric Acid condensation method.
Experimental Protocols
Synthesis of 5-Chloro-2-phenylpyrimidine-4-carboxylic acid
Note: This protocol is adapted from standard methodologies for 5-halopyrimidine-4-carboxylic acids (e.g., Kunckell's method modifications).
Reagents:
-
Mucochloric acid (1.0 eq)
-
Benzamidine hydrochloride (1.1 eq)[1]
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Water/Ethanol (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve Benzamidine HCl in water/ethanol in a round-bottom flask. Cool to 0–5°C using an ice bath.
-
Addition: Add Mucochloric acid slowly to the stirred solution.
-
Basification: Dropwise add the NaOH solution (dissolved in water) while maintaining the internal temperature below 10°C. Critical: High temperatures during addition can lead to decarboxylation or tar formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution typically turns yellow/orange.
-
Work-up: Cool the reaction mixture back to 0°C. Acidify carefully with concentrated HCl to pH ~1–2.
-
Isolation: The product precipitates as a solid. Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallization from Ethanol/Water or Ethyl Acetate.
Derivatization: Amide Coupling (C4-Position)
The carboxylic acid is frequently converted to an amide to improve potency against kinase targets.
-
Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins.
-
Coupling: Add the desired amine (e.g., aniline derivative) (1.1 eq).
-
Completion: Stir at RT for 2–12 hours. Monitor via LC-MS.
Reactivity & Medicinal Chemistry Applications
The scaffold offers two distinct vectors for chemical modification, allowing for "Fragment-Based Drug Design" (FBDD).
Reactivity Map
-
Vector A (C4-COOH): High reactivity. Used to tune solubility and H-bond interactions (hinge binding).
-
Vector B (C5-Cl): Lower reactivity. Requires Pd-catalysis (Suzuki-Miyaura) to install biaryl systems.
-
Vector C (C2-Ph): Structural anchor. Can be substituted (e.g., 2-(4-fluorophenyl)) during the initial synthesis by selecting a different benzamidine.
Visualization of Reactivity (Graphviz)
Figure 2: Divergent synthesis pathways from the core scaffold.
Therapeutic Areas
-
Kinase Inhibitors: The pyrimidine-4-carboxamide motif mimics the adenine ring of ATP. The C5-substituent often accesses the "gatekeeper" region of the kinase pocket.
-
Antifungals: 2-Phenylpyrimidine derivatives have shown efficacy as CYP51 inhibitors, targeting fungal sterol biosynthesis.
-
P2X3 Antagonists: Used in the treatment of chronic cough and pain; the carboxylic acid is often replaced or masked to improve oral absorption.
References
-
Regan, C. F., et al. "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." Synlett, 2012. (Describes the difficulty of mucochloric route and alternatives, validating the scaffold's importance).
-
Gao, Z., et al. "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51."[2][3] RSC Medicinal Chemistry, 2021. (Validates the 2-phenylpyrimidine scaffold in drug design).
-
PubChem Compound Summary. "5-Chloropyrimidine-4-carboxylic acid."[1] National Center for Biotechnology Information. (Analogous structure data).
-
Berthel, S. J., et al. "Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors."[4] Anticancer Drugs, 2002.[4] (Demonstrates the utility of aryl-heteroaryl-carboxylic acid scaffolds).
Sources
- 1. 5-Chloro-2-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
